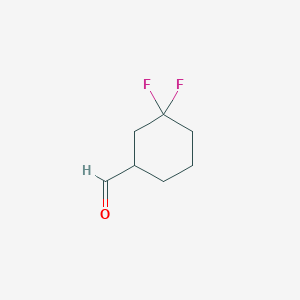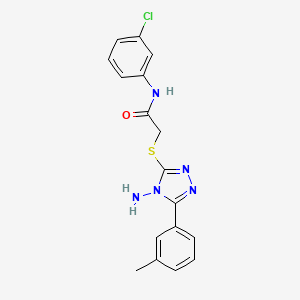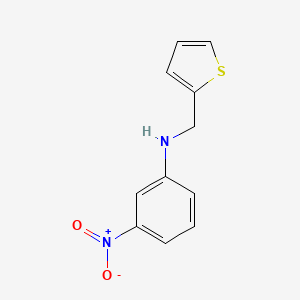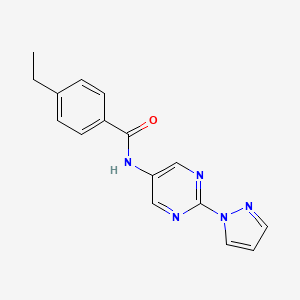
tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate, also known as Br-CPCC, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
Tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate acts as a GABA receptor agonist, which means it binds to and activates GABA receptors in the brain. GABA receptors are important inhibitory receptors in the brain, and their activation leads to a decrease in neuronal activity. This decrease in neuronal activity is responsible for the physiological and biochemical effects of tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate are primarily due to its activation of GABA receptors. These effects include sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate in lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological conditions. However, one limitation of using tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate. One direction is to explore its potential therapeutic applications in neurological disorders such as epilepsy and Parkinson's disease. Another direction is to synthesize new compounds based on tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate with improved solubility and potency. Finally, further studies are needed to elucidate the exact mechanism of action of tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate and its effects on different types of GABA receptors.
Synthesis Methods
Tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate can be synthesized using a two-step procedure. The first step involves the reaction of cyclopropylamine with tert-butyl chloroformate, which produces tert-butyl N-cyclopropylcarbamate. In the second step, the tert-butyl N-cyclopropylcarbamate is reacted with 2-bromoethylamine hydrobromide to produce tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
Tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has been used in various scientific research applications, including cancer research, neurological research, and drug discovery. In cancer research, tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurological research, tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has been used as a tool to study the role of GABA receptors in the brain. In drug discovery, tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate has been used as a starting material to synthesize new compounds with potential therapeutic applications.
properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIWOJOWAWNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)
![2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2867379.png)
![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)